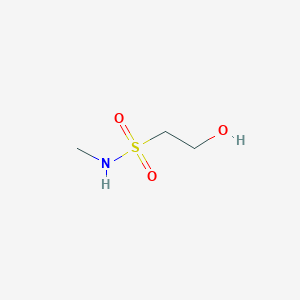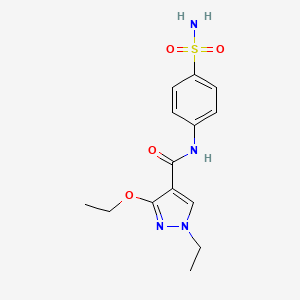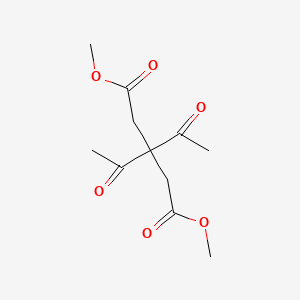
Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate” is a chemical compound with the CAS Number: 1864052-04-9 . It has a molecular weight of 237.59 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H6ClF2NO3/c1-15-7(14)4-2-5(9)12(8(10)11)6(13)3-4/h2-3,8H,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 237.59 . More specific physical and chemical properties are not provided in the retrieved sources.
Aplicaciones Científicas De Investigación
Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal activities. In addition, it has been shown to possess potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.
Mecanismo De Acción
The mechanism of action of methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. For example, it has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses, including hepatitis B virus and human immunodeficiency virus (HIV). In addition, it has been shown to possess antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various enzymes and to develop new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the study of methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate. One area of research is the development of new drugs based on this compound. It has been shown to possess potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound. By understanding how it works, researchers can develop more effective drugs based on this compound. Finally, the toxicity of this compound needs to be further studied to ensure that it can be used safely in the development of new drugs.
Métodos De Síntesis
The synthesis of methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate involves the reaction of 6-chloro-2,3-dihydro-1H-pyridine-4-carboxylic acid with difluoromethyl ketone in the presence of a base, followed by esterification with methanol. The reaction scheme is shown below:
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-chloro-1-(difluoromethyl)-6-oxopyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c1-15-7(14)4-2-5(9)12(8(10)11)6(13)3-4/h2-3,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTPYJDGLGGFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=C1)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395844.png)
![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)




![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)

![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)
![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2395860.png)

